4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
Description
This compound belongs to the thieno[3,2-c]quinoline family, characterized by a fused thiophene-quinoline scaffold. Key structural features include:
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2S/c21-20(22,23)16-3-1-2-15-18(16)24-17(14-10-11-28-19(14)15)9-6-12-4-7-13(8-5-12)25(26)27/h1-9H,10-11H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXZRMIZGKZMV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Key Observations :
- Nitro vs. Chloro Substituents : The para-nitro group (target compound) increases molecular weight compared to chloro analogs but may enhance electron-withdrawing effects, influencing reactivity or binding .
- Positional Isomerism : The ortho-nitro analog (402.39 g/mol) has the same molecular weight as the target compound but may exhibit steric hindrance, reducing planarity and biological interactions .
Yield Comparison :
- Suzuki-Miyaura couplings () yield 55–60% for similar quinolines .
- Fluorinated quinoline syntheses () report yields as low as 35% due to challenging fluorination steps .
Antiproliferative Activity (Indirect Comparisons)
- Acetylenic Quinolines (): Compounds with sulfonamide and acetylenic groups show IC₅₀ values as low as 0.07 µM against breast cancer cells. The target’s nitro group may similarly enhance DNA intercalation or enzyme inhibition .
- Thiazoline Derivatives (): Nitro-substituted thiazolines exhibit aldose reductase inhibition (e.g., 7d: 79% yield, 224–226°C mp), suggesting the target’s nitro group could target redox enzymes .
Physicochemical Properties
- Solubility: The 2,3-dihydro scaffold may enhance solubility compared to fully aromatic quinolines (e.g., 4-methyl analog in ) .
Stability and Spectroscopic Data
- NMR Trends: reports δH ~7.0–8.3 ppm for aromatic protons in chloro-phenyl quinolines. The target’s styryl group may show distinct coupling constants (J = 8–16 Hz for trans-alkenes) .
- Thermal Stability : Melting points for nitro-substituted analogs (: 224–226°C) suggest higher stability than chloro derivatives (: 147–149°C) .
Q & A
Q. Example Workflow :
Optimize molecular geometry using B3LYP/6-31G(d).
Calculate Fukui indices for electrophilic/nucleophilic attack sites.
Validate with experimental data (e.g., NMR, XRD) to refine computational models .
Basic: What spectroscopic and crystallographic techniques confirm structural integrity?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (nitrophenyl protons) | |
| XRD | C–C bond length ~1.34 Å (ethenyl) |
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
Standardized Assay Protocols :
- Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
- Validate purity via HPLC (>95%) and elemental analysis .
Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across multiple concentrations to account for non-linear effects .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like solvent polarity or cell line heterogeneity .
Q. Case Study :
- Inconsistent IC₅₀ values for kinase inhibition were resolved by standardizing ATP concentrations (1 mM) and incubation times (60 min) across labs .
Advanced: What experimental designs assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability :
- Photolysis Studies :
- Biotic Degradation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
